3-Amino-5-bromo-2-hydroxybenzonitrile CAS 862728-35-6
3-Amino-5-bromo-2-hydroxybenzonitrile CAS 862728-35-6
An In-Depth Technical Guide to 3-Amino-5-bromo-2-hydroxybenzonitrile (CAS 862728-35-6)
Abstract
This technical guide provides a comprehensive overview of 3-Amino-5-bromo-2-hydroxybenzonitrile (CAS 862728-35-6), a polysubstituted aromatic compound with significant potential as a versatile building block in synthetic chemistry. The document delineates its physicochemical properties, explores its complex chemical reactivity profile governed by four distinct functional groups, and proposes detailed, mechanistically-grounded synthetic pathways. While publicly available experimental data on this specific isomer is limited, this guide synthesizes information from analogous structures and foundational chemical principles to offer researchers and drug development professionals a robust framework for its utilization. Emphasis is placed on the strategic challenges of its synthesis, particularly regioselectivity, and the vast synthetic opportunities it presents.
Introduction and Strategic Significance
3-Amino-5-bromo-2-hydroxybenzonitrile is a highly functionalized benzene derivative. Its structure incorporates a hydroxyl group, an amino group, a bromine atom, and a nitrile moiety, each conferring specific reactivity. This unique combination makes it an exceptionally valuable intermediate for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1][2]
The aminophenol scaffold is a well-established pharmacophore, while the bromo- and nitrile- groups serve as versatile synthetic handles for further molecular elaboration.[1][3] The strategic placement of these groups on the aromatic ring presents both a synthetic challenge and a significant opportunity. Understanding the interplay of their electronic effects is paramount to harnessing the full potential of this molecule as a precursor to novel therapeutic agents or advanced materials.[2]
Physicochemical and Spectroscopic Profile
Physical and Chemical Properties
All quantitative data is summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 862728-35-6 | [1] |
| Molecular Formula | C₇H₅BrN₂O | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| IUPAC Name | 3-amino-5-bromo-2-hydroxybenzonitrile | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1C#N)O)N)Br | [1] |
| InChI Key | ACSSMNVQNSSHKN-UHFFFAOYSA-N | [1] |
| Purity (Typical) | ≥95% | [1] |
| Physical Form | Solid (inferred from related compounds) | [4] |
Spectroscopic Characterization
Critical Note: To date, no public repositories contain experimental NMR, IR, or Mass Spectrometry data for 3-Amino-5-bromo-2-hydroxybenzonitrile.[1] Therefore, the following descriptions are based on predictions derived from the known spectroscopic behavior of its constituent functional groups.
-
¹H NMR: The spectrum is expected to show two aromatic protons appearing as doublets in the aromatic region (approx. 6.5-8.0 ppm). Broad signals corresponding to the -OH and -NH₂ protons would also be present, with chemical shifts that are highly dependent on solvent and concentration.
-
¹³C NMR: Seven distinct carbon signals are anticipated, including four aromatic carbons (two protonated, two quaternary), one nitrile carbon (approx. 115-120 ppm), and carbons attached to the O, N, and Br atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands:
-
A broad peak for the O-H stretch (approx. 3200-3600 cm⁻¹).
-
Two sharp peaks for the N-H stretches of the primary amine (approx. 3300-3500 cm⁻¹).
-
A sharp, medium-intensity peak for the C≡N stretch (approx. 2220-2260 cm⁻¹).
-
Bands in the 1450-1600 cm⁻¹ region corresponding to aromatic C=C stretching.
-
-
Mass Spectrometry (MS): The molecular ion (M⁺) peak would exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 212 and 214.
For structural context, the crystal structure of the related isomer, 3-bromo-2-hydroxybenzonitrile, has been determined.[5][6] It reveals significant intermolecular O-H···N and O-H···Br hydrogen bonding, which leads to the formation of spiral chains in the crystal lattice.[5][6] Similar interactions are plausible for the title compound and would influence its physical properties, such as melting point and solubility.
Synthesis and Mechanistic Considerations
The synthesis of 3-Amino-5-bromo-2-hydroxybenzonitrile is not a trivial undertaking due to the challenge of achieving the desired regiochemistry on a highly substituted ring. The directing effects of the existing substituents govern the outcome of electrophilic substitution reactions.
Analysis of Substituent Directing Effects
The reactivity of the aromatic ring is a complex interplay between powerful activating groups and deactivating groups.[1][2]
-
-OH (Hydroxyl): A strongly activating, ortho-, para-director due to resonance electron donation.[1]
-
-NH₂ (Amino): A strongly activating, ortho-, para-director, also via resonance.[1]
-
-Br (Bromo): A weakly deactivating group due to its inductive electron withdrawal, but it is an ortho-, para-director because of resonance contribution from its lone pairs.[1]
-
-CN (Nitrile): A moderately deactivating, meta-director via both inductive and resonance electron withdrawal.[1]
Proposed Synthetic Pathway: From 5-bromo-2-hydroxybenzonitrile
A highly plausible and controllable route involves introducing the amino group in the final steps. This strategy leverages a commercially available or readily synthesized starting material, 5-bromo-2-hydroxybenzonitrile.[7] The synthesis of this precursor can be achieved by the direct bromination of 2-hydroxybenzonitrile, where the hydroxyl group directs the incoming bromine to the para position.[1][7]
The proposed multi-step synthesis would then proceed as follows:
-
Nitration: Electrophilic nitration of 5-bromo-2-hydroxybenzonitrile. The strong ortho-, para-directing -OH group will direct the incoming nitro group to the C3 position. The bromine at C5 also directs ortho to C3.
-
Reduction: Subsequent reduction of the nitro group to a primary amine using a standard reducing agent, such as tin(II) chloride (SnCl₂) in HCl or iron (Fe) in acetic acid, yields the final product.
Experimental Protocol: Proposed Synthesis
CAUTION: This is a proposed protocol and must be performed by trained personnel with appropriate risk assessments and safety precautions.
Step 1: Nitration of 5-bromo-2-hydroxybenzonitrile
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Substrate Addition: Slowly add solid 5-bromo-2-hydroxybenzonitrile (1.0 eq.) to the cold sulfuric acid while stirring, ensuring the temperature does not rise above 10 °C.
-
Nitrating Agent Addition: Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C. Add this mixture dropwise to the reaction flask via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 5-bromo-2-hydroxy-3-nitrobenzonitrile, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried.
Step 2: Reduction of 5-bromo-2-hydroxy-3-nitrobenzonitrile
-
Reaction Setup: To a round-bottom flask containing the crude nitro-compound (1.0 eq.) in ethanol or acetic acid, add iron powder (3-5 eq.).
-
Acid Addition: Heat the mixture to reflux and add concentrated hydrochloric acid dropwise. The reaction is exothermic.
-
Reaction: Maintain the reflux for 2-6 hours until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Neutralize the filtrate carefully with a base (e.g., NaHCO₃ solution).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 3-Amino-5-bromo-2-hydroxybenzonitrile, can be purified by column chromatography on silica gel or by recrystallization.
Chemical Reactivity and Synthetic Utility
The title compound is an ideal building block because its functional groups can be selectively targeted to build molecular complexity.[1]
-
Amino Group (-NH₂): Acts as a nucleophile and can undergo acylation, alkylation, and diazotization to form a diazonium salt.[1][3] This diazonium intermediate is highly versatile and can be converted into a wide range of other functional groups (e.g., -H, -OH, -F, -Cl, -I, -CN).
-
Bromo Group (-Br): Serves as a key handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]
-
Hydroxyl Group (-OH): The phenolic hydroxyl can be O-alkylated to form ethers or O-acylated to form esters, which can also serve as protecting groups.[1]
-
Nitrile Group (-CN): This group can be hydrolyzed under acidic or basic conditions to yield a primary amide and subsequently a carboxylic acid. Alternatively, it can be reduced using reagents like LiAlH₄ to a primary amine (aminomethyl group).[1]
Safety and Handling
No specific Safety Data Sheet (SDS) for CAS 862728-35-6 is publicly available. The following precautions are based on data for structurally similar compounds, such as other toxic aminobenzonitriles and irritating bromophenols.[8][9][10]
| Hazard Class | Description | Precautionary Statement |
| Acute Toxicity | May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[8][9] | Do not eat, drink, or smoke when using. Avoid breathing dust. Wash hands thoroughly after handling.[9] |
| Skin Corrosion/Irritation | May cause skin irritation.[8][11] | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[12] |
| Eye Damage/Irritation | May cause serious eye irritation.[8][10][11] | Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes.[12] |
Recommended Handling Protocol
-
Engineering Controls: Handle only inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.[9]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
-
First Aid:
-
Inhalation: Move person to fresh air. Call a physician if you feel unwell.[12]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
-
Ingestion: Rinse mouth. Immediately call a POISON CENTER or doctor.[9]
-
Conclusion
3-Amino-5-bromo-2-hydroxybenzonitrile stands out as a synthetic intermediate of considerable promise. While its direct experimental characterization remains to be published, its structure suggests a rich and versatile chemical reactivity. The four distinct functional groups provide orthogonal handles for a wide array of chemical transformations, making it an attractive starting point for the synthesis of complex target molecules in drug discovery and materials science. The proposed synthetic route offers a logical and controllable method for its preparation, addressing the key challenge of regioselectivity. Further research into this compound is warranted to fully elucidate its properties and unlock its potential in synthetic applications.
References
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Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions - UKnowledge. (URL: [Link])
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Aminophenols | Request PDF - ResearchGate. (URL: [Link])
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Aminophenol: Properties, Production, Reactions And Uses - Chemcess. (URL: [Link])
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Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions | NSF Public Access Repository. (URL: [Link])
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Investigation of the synthesis of 2-(2-hydroxybenzyl)-2-substituted malononitriles. (URL: [Link])
- US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google P
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SAFETY DATA SHEET - 3. (URL: [Link])
- US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google P
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Crystal structure of 3-bromo-2-hydroxybenzonitrile - MIT. (URL: [Link])
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Crystal structure of 3-bromo-2-hydroxybenzonitrile - PMC. (URL: [Link])
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4-Amino-2-bromo-3-hydroxybenzonitrile | C7H5BrN2O | CID 29921991 - PubChem. (URL: [Link])
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3-Amino-5-hydroxybenzonitrile | C7H6N2O | CID 72183189 - PubChem. (URL: [Link])
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5-Bromo-2-hydroxybenzonitrile - PMC - NIH. (URL: [Link])
-
5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem. (URL: [Link])
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